molecular formula C14H12BrFO2 B13915903 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene

2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene

Cat. No.: B13915903
M. Wt: 311.15 g/mol
InChI Key: SQNRQLNEHYYRFI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for detecting specific biomolecules or in studying biological pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple substituents on the benzene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12BrFO2

Molecular Weight

311.15 g/mol

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO2/c1-17-13-8-11(15)7-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

SQNRQLNEHYYRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)OCC2=CC=CC=C2

Origin of Product

United States

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